Superior Antiplasmodial Potency of 5-Methoxy-Indolone-N-oxide Derivative vs. Parent Indolone-N-oxide
In a series of indolone-N-oxide (INOD) derivatives, a 5-methoxy substituted analog (Compound 26) of the indol-7-one scaffold exhibited markedly superior in vitro antiplasmodial activity compared to an early lead compound (Compound 1). The quantitative improvement is a >16-fold increase in potency against the FcB1 strain [1].
| Evidence Dimension | In vitro antiplasmodial potency (IC50) |
|---|---|
| Target Compound Data | <3 nM (against P. falciparum FcB1 strain) |
| Comparator Or Baseline | Compound 1 (6-(4-chlorophenyl)-7H-[1,3]dioxolo[4,5-f]indol-7-one-5-oxide): 48.6 nM (against P. falciparum clinical isolates) |
| Quantified Difference | >16.2-fold lower IC50 (more potent) |
| Conditions | In vitro culture of P. falciparum FcB1 strain; IC50 determined via standard isotopic microdilution assay. |
Why This Matters
This >16-fold improvement in potency demonstrates that strategic substitution on the indol-7-one core (specifically, a 5-methoxy group) can dramatically enhance antimalarial activity, guiding medicinal chemistry efforts toward more potent leads than earlier generation indolone-N-oxides.
- [1] Nepveu, F., Kim, S., Boyer, J., Chatriant, O., Ibrahim, H., Reybier, K., ... & Montero, J. L. (2010). Synthesis and antiplasmodial activity of new indolone N-oxide derivatives. Journal of Medicinal Chemistry, 53(2), 699-709. View Source
